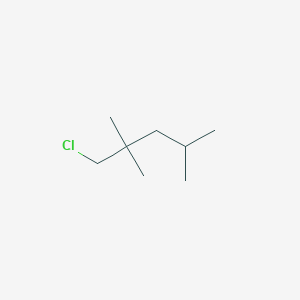
N-Ethyl-2,3-dihydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-2,3-dihydroxybenzamide is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzamide, characterized by the presence of two hydroxyl groups on the benzene ring and an ethyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
N-Ethyl-2,3-dihydroxybenzamide can be synthesized through the direct condensation of 2,3-dihydroxybenzoic acid with ethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-Ethyl-2,3-dihydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of N-ethyl-2,3-dihydroxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the reagents used.
科学的研究の応用
N-Ethyl-2,3-dihydroxybenzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-Ethyl-2,3-dihydroxybenzamide involves its ability to chelate metal ions, particularly iron. By binding to iron, it can prevent the formation of reactive oxygen species and reduce oxidative stress. This property makes it a potential candidate for treating diseases associated with iron overload, such as hemochromatosis .
類似化合物との比較
Similar Compounds
N,N-Dimethyl-2,3-dihydroxybenzamide: Similar structure but with two methyl groups instead of an ethyl group.
N,N’-Bis(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid (HBED): A more complex iron chelator with higher stability constants.
Uniqueness
N-Ethyl-2,3-dihydroxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to chelate iron and its potential therapeutic applications set it apart from other benzamide derivatives.
特性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
N-ethyl-2,3-dihydroxybenzamide |
InChI |
InChI=1S/C9H11NO3/c1-2-10-9(13)6-4-3-5-7(11)8(6)12/h3-5,11-12H,2H2,1H3,(H,10,13) |
InChIキー |
RRYTWUYOUOYLGW-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C1=C(C(=CC=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 1-oxaspiro[2.7]decane-2-carboxylate](/img/structure/B13156017.png)


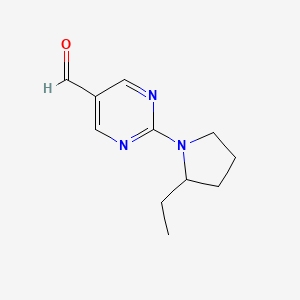


![(2E)-3-[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13156065.png)

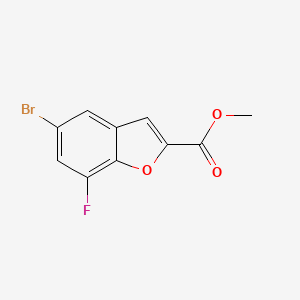

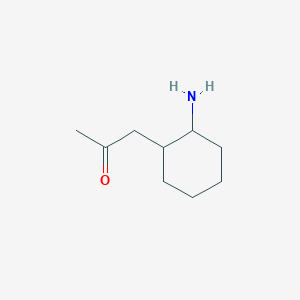
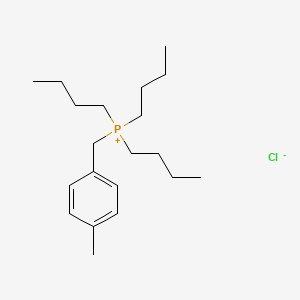
![2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride](/img/structure/B13156092.png)
